molecular formula C16H32O2 B14466906 3-Tetradecene, 14,14-dimethoxy-, (3Z)- CAS No. 71566-63-7

3-Tetradecene, 14,14-dimethoxy-, (3Z)-

Cat. No.: B14466906
CAS No.: 71566-63-7
M. Wt: 256.42 g/mol
InChI Key: ZLMSFERROZEDJZ-WAYWQWQTSA-N
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Description

3-Tetradecene, 14,14-dimethoxy-, (3Z)- is an organic compound with the molecular formula C16H32O2 It is a stereoisomer of tetradecene, characterized by the presence of two methoxy groups at the 14th carbon and a double bond in the Z-configuration at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tetradecene, 14,14-dimethoxy-, (3Z)- typically involves the reaction of tetradecene with methanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the addition of methoxy groups. The stereochemistry of the double bond is controlled by the reaction conditions and the choice of catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalytic systems and optimized reaction parameters ensures the efficient production of 3-Tetradecene, 14,14-dimethoxy-, (3Z)- on a large scale.

Chemical Reactions Analysis

Types of Reactions

3-Tetradecene, 14,14-dimethoxy-, (3Z)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 14,14-dimethoxy-3-tetradecanone.

    Reduction: Formation of 14,14-dimethoxytetradecane.

    Substitution: Formation of various substituted tetradecenes depending on the nucleophile used.

Scientific Research Applications

3-Tetradecene, 14,14-dimethoxy-, (3Z)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Tetradecene, 14,14-dimethoxy-, (3Z)- involves its interaction with specific molecular targets. The methoxy groups and the double bond play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Tetradecene, (3E)-: The E-isomer of 3-Tetradecene with different stereochemistry.

    14,14-Dimethoxy-3-tetradecene: Without specifying the Z- or E-configuration.

    3-Tetradecene: Without methoxy groups.

Uniqueness

3-Tetradecene, 14,14-dimethoxy-, (3Z)- is unique due to its specific stereochemistry and the presence of methoxy groups, which confer distinct chemical and physical properties. These features make it valuable for targeted applications where stereochemistry and functional groups play critical roles.

Properties

CAS No.

71566-63-7

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

IUPAC Name

(Z)-14,14-dimethoxytetradec-3-ene

InChI

InChI=1S/C16H32O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(17-2)18-3/h5-6,16H,4,7-15H2,1-3H3/b6-5-

InChI Key

ZLMSFERROZEDJZ-WAYWQWQTSA-N

Isomeric SMILES

CC/C=C\CCCCCCCCCC(OC)OC

Canonical SMILES

CCC=CCCCCCCCCCC(OC)OC

Origin of Product

United States

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